Phenolic compounds are a diverse group of chemical substances commonly found in plants, characterized by the presence of one or more hydroxyl groups attached to an aromatic hydrocarbon group. They are known for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The interest in phenolic compounds has grown due to their potential therapeutic applications and their role in plant growth and defense mechanisms123.
Phenolic compounds exhibit their biological activities through various mechanisms. They can act as antioxidants by scavenging free radicals and upregulating antioxidant response pathways via transcription factors like NF-κB and Nrf-213. They also interfere with cellular functions, such as inhibiting enzymes like COX and ACE, which are involved in inflammation and hypertension, respectively3. Phenolic compounds can enhance the chemiluminescent reaction in enzyme immunoassays, indicating their role in improving diagnostic techniques4. Moreover, they have been shown to inhibit leukocyte chemotaxis by preventing the production of oxygen free-radicals, contributing to their anti-inflammatory action5. However, not all phenolic compounds exhibit the same biological activities. For instance, phenolphthalein does not significantly inhibit amyloid fibril formation, unlike its structurally similar compound phenolsulfonphthalein7.
Phenolic compounds have been extensively studied for their health benefits. They have been used to treat common human ailments such as hypertension, diabetes, Alzheimer's disease, skin diseases, and inflammatory bowel disease3. Their anti-inflammatory properties are particularly important in the treatment of chronic diseases associated with inflammation35.
In the food industry, phenolic compounds are valued for their antioxidant properties, which contribute to the color, taste, storage stability, and quality of food products9. They are also used as food additives with antimicrobial, antioxidant, and flavoring properties9.
Phenolic compounds, such as those enhancing the chemiluminescent reaction in enzyme immunoassays, have applications in diagnostics. They can improve the sensitivity and rapidity of assays for various biomolecules, which is crucial for medical diagnostics and research4.
The interaction of phenolic compounds with other substances, such as starch, can affect the quality of food products. Phenolic compounds can alter the morphology, hydrogen bonding intensity, crystalline structure, and thermal stability of starch, which may have implications for the food industry10.
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